(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine chemical and physical properties
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine chemical and physical properties
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document synthesizes available data to offer insights into the handling, characterization, and utilization of this heterocyclic compound.
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold has garnered considerable attention in medicinal chemistry due to its unique bioisosteric properties and a broad spectrum of biological activities.[1] Derivatives of 1,2,4-oxadiazole have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, among others.[2] The metabolic stability and ability of the 1,2,4-oxadiazole moiety to act as a bioisosteric replacement for amide and ester groups make it an attractive component in the design of novel therapeutic agents.[3] (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine, as a member of this class, presents a valuable building block for the synthesis of more complex molecules with potential pharmacological applications.
Chemical and Physical Properties
Precise experimental data for (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine is not extensively reported in publicly available literature. Therefore, a combination of computed data from reliable chemical databases and analogous compound information is presented.
Structure and Identification
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IUPAC Name: (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine[4]
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CAS Number: 54435-03-9[4]
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Molecular Formula: C₄H₇N₃O[4]
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Molecular Weight: 113.12 g/mol [4]
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Canonical SMILES: CC1=NOC(=N1)CN[4]
Diagram of the chemical structure of (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine:
Caption: Chemical structure of (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine.
Physicochemical Data
The following table summarizes the computed and available physical properties. It is crucial to note that experimental verification is recommended.
| Property | Value | Source |
| Molecular Weight | 113.12 g/mol | PubChem[4] |
| Boiling Point | 88.7 °C (Predicted) | Chemical Supplier[5] |
| XLogP3 | -0.6 | PubChem[4] |
| Hydrogen Bond Donors | 1 | PubChem[4] |
| Hydrogen Bond Acceptors | 3 | PubChem[4] |
| Topological Polar Surface Area | 77.7 Ų | PubChem[4] |
Synthesis and Reactivity
While a specific, detailed synthetic protocol for (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine is not widely published, general methods for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles are well-established. A common and effective route involves the reaction of an amidoxime with a carboxylic acid derivative, often an acid chloride or anhydride, followed by cyclodehydration.
General Synthetic Approach
A plausible synthetic pathway for (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine is outlined below. This proposed scheme is based on established 1,2,4-oxadiazole synthesis methodologies.
Caption: A proposed synthetic workflow for (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine.
Reactivity and Stability
The 1,2,4-oxadiazole ring is generally considered to be a stable aromatic system. Its stability can be attributed to the delocalization of π-electrons within the ring. The ring is relatively resistant to oxidation and reduction under normal conditions.
The reactivity of the ring is influenced by the nature of its substituents. The aminomethyl group at the 3-position is a key functional handle for further chemical modifications, such as acylation, alkylation, or formation of Schiff bases. The primary amine offers a nucleophilic site for derivatization, making this compound a versatile building block in combinatorial chemistry and drug discovery.
A study on the degradation of a 1,2,4-oxadiazole derivative revealed that the ring is most stable in a pH range of 3-5. At lower pH, protonation of a ring nitrogen can activate the ring towards nucleophilic attack and subsequent ring opening. At higher pH, direct nucleophilic attack can also lead to ring cleavage. This suggests that for optimal storage and handling of (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine and its derivatives, maintaining a slightly acidic to neutral pH is advisable.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals:
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A singlet for the methyl protons (CH₃ -C=N) likely in the range of δ 2.3-2.6 ppm.
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A singlet for the methylene protons (-CH₂ -NH₂) likely in the range of δ 3.8-4.2 ppm.
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A broad singlet for the amine protons (-CH₂-NH₂ ) which may be exchangeable with D₂O, with a chemical shift that can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum is expected to display four signals corresponding to the four unique carbon atoms:
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The methyl carbon (C H₃) is expected to appear in the aliphatic region, around δ 10-15 ppm.
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The methylene carbon (-C H₂-NH₂) is expected to be in the range of δ 35-45 ppm.
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The two carbons of the oxadiazole ring are expected at lower field, typically in the range of δ 160-180 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would likely exhibit characteristic absorption bands:
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N-H stretching of the primary amine as one or two bands in the region of 3300-3500 cm⁻¹.
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C-H stretching of the methyl and methylene groups just below 3000 cm⁻¹.
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C=N stretching of the oxadiazole ring around 1600-1650 cm⁻¹.
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N-H bending of the primary amine around 1590-1650 cm⁻¹.
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C-O-C stretching of the oxadiazole ring in the fingerprint region.
Mass Spectrometry
The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak [M]⁺ at m/z 113. Fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the oxadiazole ring.
Applications in Drug Discovery
The 1,2,4-oxadiazole moiety is a privileged structure in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic targets. The presence of a primary amine in (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine makes it an ideal starting material for the synthesis of compound libraries for high-throughput screening.
Potential therapeutic areas where derivatives of this compound could be relevant include:
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Oncology: As building blocks for kinase inhibitors or other anti-proliferative agents.[1]
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Infectious Diseases: For the development of novel antibacterial and antifungal compounds.[2]
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Neurology: In the synthesis of ligands for various central nervous system receptors.
Safety and Handling
Specific toxicology data for (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine is not available. However, based on the safety data for related oxadiazole derivatives and aminomethyl compounds, the following precautions are recommended:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
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Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled.
Conclusion
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While comprehensive experimental data on its physical and chemical properties are currently limited, this guide provides a foundational understanding based on computed data and knowledge of analogous structures. The presence of the 1,2,4-oxadiazole core, combined with a reactive aminomethyl side chain, offers a versatile platform for the synthesis of diverse and potentially bioactive molecules. Further experimental investigation into the synthesis, characterization, and biological activity of this compound is warranted to fully explore its utility in the development of new therapeutics.
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